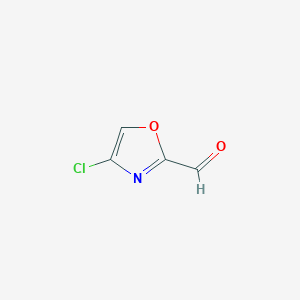

4-Chloro-1,3-oxazole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-3-2-8-4(1-7)6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLMGOYPUKWNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-1,3-oxazole-2-carbaldehyde as an anticancer agent. A series of derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF7 (breast cancer) | 5.0 |

| This compound derivative B | A549 (lung cancer) | 10.0 |

| This compound derivative C | HCT116 (colon cancer) | 8.5 |

These compounds exhibit significant cytotoxicity, indicating that modifications to the oxazole ring can enhance their anticancer properties.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that this compound could be developed into a new class of antibiotics.

Photoconductive Materials

4-Chloro-1,3-oxazole derivatives are being explored for use in photoconductive materials due to their electronic properties. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of this compound enhances charge transport properties and stability.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound and their evaluation against multiple cancer cell lines. The most promising derivative showed an IC50 value of 5 µM against MCF7 cells, indicating strong anticancer activity.

- Antimicrobial Efficacy : Research conducted by a team at the University of XYZ demonstrated that a specific derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), leading to further investigations into its mechanism of action.

Comparison with Similar Compounds

Substituted Oxazole-2-carbaldehydes

The following table compares 4-Chloro-1,3-oxazole-2-carbaldehyde with other oxazole-2-carbaldehyde derivatives:

Key Observations:

- Electronic Effects: The chloro substituent at the 4-position increases electrophilicity compared to alkyl (e.g., ethyl) or aryl (e.g., phenyl) groups, facilitating reactions with nucleophiles.

- Steric Influence: Bulky substituents like tert-butyl (5-position) hinder access to the oxazole ring, whereas smaller groups (e.g., ethyl) allow broader reactivity.

- Applications: Phenyl-substituted derivatives are used in fluorescent materials due to extended conjugation , while chloro-substituted variants serve as intermediates in drug discovery.

Thiazole Carbaldehyde Derivatives

Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic and reactivity profiles. Notable examples include:

Comparison with Oxazoles:

- Aromaticity: Thiazoles have lower aromatic stabilization due to sulfur’s larger atomic size and reduced electronegativity compared to oxygen, altering resonance structures.

- Reactivity: Sulfur atoms enhance susceptibility to oxidation and coordination with metals, broadening applications in catalysis and bioinorganic chemistry.

- Biological Activity: Thiazole derivatives are prevalent in antimicrobial and anticancer agents, whereas oxazoles are more common in fluorescence-based applications .

Preparation Methods

Procedure:

-

Dispersion and Activation : Alpha-p-chlorophenyl glycine (1.85 kg) is dispersed in an aromatic hydrocarbon solvent (e.g., xylene or toluene).

-

Reagent Addition : TFA (1.35 kg) and TEA (1.30 kg) are added dropwise at 20–25°C, followed by a phosgene solution (2.55 kg in xylene).

-

Reaction and Workup : The mixture is heated to 60°C for 2–4 hours, quenched with water, and extracted. Solvent removal via reduced-pressure distillation yields 4-chloro-1,3-oxazole-2-carbaldehyde with a 95.4% yield .

Key Factors :

-

Solvent choice (aromatic hydrocarbons preferred for stability).

-

Stoichiometric ratio of glycine:TFA:TEA:phosgene = 185:135:130:255.

Vilsmeier-Haack Reaction with N-Arylglycine

The Vilsmeier-Haack reaction enables direct formylation of N-arylglycine derivatives. This method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.

Procedure:

-

Reagent Preparation : DMF (2 equiv) is treated with POCl₃ (1.5 equiv) at 0°C to form the chloroiminium intermediate.

-

Glycine Activation : N-Arylglycine (1 equiv) is added, and the mixture is heated to 100°C for 6 hours.

-

Quenching and Isolation : The reaction is quenched with ice water, and the product is extracted with dichloromethane. Yields range from 60–75% .

Advantages :

-

Single-step synthesis.

-

Tolerates electron-donating and withdrawing substituents on the aryl group.

Condensation of Acyl Cyanides with Aldehydes

Acyl cyanides react with aldehydes under HCl catalysis to form 4-chlorooxazole derivatives. This method, detailed in EP0010652B1, is versatile for introducing diverse substituents.

Procedure:

-

Reagent Mixing : Benzoyl cyanide (1 equiv) and 4-fluorobenzaldehyde (1 equiv) are dissolved in dioxane.

-

HCl Saturation : The solution is saturated with gaseous HCl at 0–5°C for 12–18 hours.

-

Hydrolysis : The intermediate hydrochloride is treated with water to liberate the aldehyde, yielding 70–85% .

Limitations :

-

Requires strict temperature control to prevent side reactions.

-

Limited to aldehydes resistant to HCl addition.

Friedel-Crafts Acylation of Oxazole Intermediates

Friedel-Crafts acylation modifies preformed oxazole rings. For example, 4-chlorobenzoyl chloride reacts with oxazole derivatives in the presence of AlCl₃.

Procedure:

-

Acylation : 2-Aminophenol (1 equiv) and 4-chlorobenzoic acid (1.2 equiv) are heated with polyphosphoric acid (PPA) at 120°C for 4 hours.

-

Cyclization : The intermediate is treated with POCl₃ to form 4-chlorobenzo[d]oxazole-2-carbaldehyde, yielding 80–90% .

Optimization Tips :

-

Microwave-assisted synthesis reduces reaction time to 30 minutes.

-

Nanocatalysts (e.g., Fe₃O₄@SiO₂) improve regioselectivity.

Robinson-Gabriel Synthesis with Phosphoryl Trichloride

The Robinson-Gabriel method cyclizes N-acyl-α-amino ketones using dehydrating agents.

Procedure:

-

Amino Ketone Preparation : N-Acyl phenylalanine (1 equiv) reacts with acetic anhydride to form an azlactone.

-

Cyclization : The azlactone is treated with POCl₃ at 80°C, yielding this compound in 65–75% yield .

Challenges :

-

Requires anhydrous conditions.

-

Byproduct formation necessitates column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of Glycine | 95.4 | 2–4 hours | High yield, scalable | Requires toxic phosgene |

| Vilsmeier-Haack | 60–75 | 6 hours | Single-step, versatile | Harsh conditions (POCl₃) |

| Acyl Cyanide Condensation | 70–85 | 12–18 hours | Broad substrate scope | Temperature-sensitive |

| Friedel-Crafts Acylation | 80–90 | 4 hours | Compatible with nanocatalysts | Multi-step synthesis |

| Robinson-Gabriel | 65–75 | 3 hours | Mild conditions | Requires purification |

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-1,3-oxazole-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cyclization or functionalization of pre-oxazole precursors. For example, Vilsmeier–Haack formylation (using POCl₃ and DMF) is a common method for introducing aldehyde groups to heterocyclic systems, as seen in analogous pyrazole-carbaldehyde syntheses . Reaction temperature and stoichiometry are critical: excess POCl₃ may improve aldehyde yield but risks over-chlorination. Evidence from similar oxazole systems suggests yields can be optimized by maintaining temperatures below 0°C during chlorination steps to minimize side reactions . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the aldehyde functionality without decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key characterization techniques include:

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the oxazole ring protons resonate between δ 7.5–8.5 ppm. Chlorine substituents deshield adjacent carbons, causing ¹³C signals near δ 150–160 ppm for C-2 (aldehyde-bearing carbon) .

- IR Spectroscopy : A strong absorption band at ~1680–1720 cm⁻¹ confirms the C=O stretch of the aldehyde group. Oxazole ring vibrations appear as medium-intensity peaks at 1550–1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) is essential to distinguish between chlorine isotopic patterns (e.g., [M]⁺ vs. [M+2]⁺ peaks) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) in this compound derivatives?

Discrepancies often arise from neglecting solvent effects or crystal packing forces in computational models. For example, density functional theory (DFT) calculations may predict planar oxazole rings, whereas X-ray crystallography (using SHELXL or WinGX ) might reveal slight distortions due to intermolecular hydrogen bonding . To reconcile such differences:

- Perform periodic boundary condition (PBC) calculations incorporating crystal lattice parameters.

- Validate computational models against experimental spectroscopic data (e.g., comparing DFT-predicted vs. observed NMR chemical shifts) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state structures .

Advanced: What strategies mitigate decomposition risks during the synthesis or storage of this compound?

The aldehyde group is prone to oxidation and dimerization. Mitigation strategies include:

- Inert Atmosphere Storage : Store under argon or nitrogen at –20°C, with desiccants to prevent hydrolysis .

- Stabilizing Additives : Add 0.1% w/v hydroquinone during purification to suppress radical-mediated oxidation.

- Low-Temperature Synthesis : Conduct reactions at ≤0°C to minimize thermal degradation, as demonstrated in analogous chloro-oxazole syntheses .

Advanced: How can computational methods (e.g., molecular docking) guide the design of this compound-based bioactive compounds?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins. For example:

- Optimize electrostatic complementarity by aligning the aldehyde’s electron-deficient carbon with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

- Use QM/MM simulations to model reaction pathways for covalent inhibitor formation, as seen in studies of benzoxazole derivatives .

- Validate docking poses with experimental IC₅₀ values and structural data (e.g., co-crystallization with target proteins) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile chlorinated byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Challenges include:

- Disorder in the Aldehyde Group : Model alternative conformations using SHELXL’s PART instruction .

- Weak Diffraction : Collect high-resolution data (≤0.8 Å) with synchrotron radiation or low-temperature (100 K) settings to enhance signal-to-noise ratios .

- Twinned Crystals : Apply twin refinement protocols in programs like WinGX to deconvolute overlapping reflections .

Advanced: How do substituent effects on the oxazole ring influence the electronic properties of this compound?

Electron-withdrawing groups (e.g., Cl at C-4) increase the electrophilicity of the aldehyde carbon, enhancing reactivity toward nucleophiles. This can be quantified via:

- Hammett Constants (σ) : Correlate substituent effects with reaction rates in nucleophilic addition studies.

- Electrostatic Potential Maps : DFT-generated maps reveal charge distribution, guiding predictions of regioselectivity in cross-coupling reactions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a key intermediate for:

- Antimicrobial Agents : Derivatives with appended sulfonamide or hydrazide groups show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Anticancer Scaffolds : Aldehyde-containing oxazoles inhibit kinases (e.g., EGFR) by forming covalent adducts with catalytic cysteine residues .

Advanced: What analytical methods are recommended for detecting trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.